MK-8353
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQQGHGDBBJGFA-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41N9O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Preclinical Characterization of Mk 8353
Historical Context and Evolution from Early ERK Inhibitor Leads
Constitutive activation of ERK1/2 is a common feature in various cancers and is also a known mechanism of acquired resistance to MAPK inhibitors targeting BRAF and MEK. nih.govresearchgate.netjci.org This understanding highlighted the potential therapeutic value of directly inhibiting ERK. Early efforts in this area led to the identification of preclinical tool compounds, such as SCH772984, which demonstrated promising activity against BRAFV600/RAS-mutant cancer cell lines and xenografts. nih.govjci.org SCH772984 is a dual mechanism inhibitor that showed preclinical activity across various cancer models. nih.govjci.org
Building upon the insights gained from SCH772984 and other early leads, the focus shifted to developing an orally bioavailable ERK inhibitor with improved pharmacokinetic properties. nih.govresearchgate.net A novel series of pyrrolidine (B122466) derivatives were identified as potent ERK1/2 inhibitors with good kinase selectivity and a dual mechanism of action. researchgate.netacs.orgtcsedsystem.eduebi.ac.uk However, these initial compounds faced challenges related to poor pharmacokinetics. researchgate.netacs.orgtcsedsystem.eduebi.ac.uk
Medicinal Chemistry and Lead Optimization Leading to MK-8353
The medicinal chemistry efforts aimed at overcoming the pharmacokinetic limitations of the early pyrrolidine leads. This involved systematic structural modifications and lead optimization guided by structure-activity relationship (SAR) studies. researchgate.netacs.orgtcsedsystem.eduebi.ac.uk
The discovery of a 3(S)-thiomethyl pyrrolidine analog, compound 7, represented a significant step, as it vastly improved pharmacokinetic properties compared to the initial lead compound 5. acs.orgtcsedsystem.eduebi.ac.uknih.gov Further optimization of this lead structure through focused SAR exploration of the left-hand side (LHS) and right-hand side (RHS) portions of the molecule ultimately led to the identification of this compound (initially referred to as compound 20 or SCH900353). acs.orgebi.ac.uknih.gov this compound was selected as a preclinical candidate based on its favorable in vitro potency, cellular activity, off-target activity profile, and pharmacokinetic characteristics. nih.govsci-hub.se
SAR studies were crucial in the design and optimization of this compound. These studies explored the impact of different chemical modifications on the compound's potency, selectivity, and pharmacokinetic profile. For instance, the introduction of the 3(S)-thiomethyl group on the pyrrolidine core was found to significantly improve pharmacokinetics by retarding amide metabolism. acs.orgnih.govpdbj.org Stereochemical requirements for optimal potency were also highlighted, as the opposite enantiomer of compound 20 (the 3(R)-thiomethoxy analog) showed weaker ERK1/2 potency. nih.gov
Structure-based drug design played a role, with the crystal structure of this compound bound to ERK2 (PDB: 6DCG) providing insights into the binding interactions. nih.govrcsb.orgresearchgate.net The indazole ring of this compound interacts with the ATP binding cavity, forming hydrogen bonds with key residues in the hinge region. nih.gov The pyrrolidine ring and its substituents also make important interactions, contributing to the compound's potency and selectivity. nih.gov A notable finding from structural studies is that this compound induces a conformational change in ERK, which is believed to contribute to its dual mechanism of action by preventing phosphorylation by MEK. ebi.ac.uknih.govguidetopharmacology.org
Biochemical Profile and Selectivity Assessment of this compound
Preclinical characterization of this compound involved a detailed assessment of its biochemical activity and selectivity against a broad panel of kinases.
This compound is a highly potent inhibitor of both activated ERK1 and ERK2. In vitro kinase assays, such as the IMAP kinase assay, demonstrated low nanomolar IC50 values for inhibiting the catalytic activity of these kinases. nih.govselleckchem.commedchemexpress.comadooq.com
| Target | Assay Type | IC50 (nM) | Source |
| Activated ERK1 | IMAP kinase assay | 23.0 | nih.govselleckchem.comadooq.com |
| Activated ERK2 | IMAP kinase assay | 8.8 | nih.govselleckchem.comadooq.com |
| Nonactivated ERK2 | MEK1-ERK2 coupled | 0.5 | nih.govselleckchem.comadooq.com |
| ERK1 | Cell-free assay | 20 | nih.govselleckchem.com |
| ERK2 | Cell-free assay | 7 | nih.govselleckchem.com |
Beyond directly inhibiting the enzymatic activity, this compound also exerts a dual mechanism of action by preventing the phosphorylation and activation of ERK1/2 by MEK. researchgate.netebi.ac.uknih.govguidetopharmacology.orgselleckchem.com This is attributed to the conformational change induced in ERK1/2 upon this compound binding, which renders it a poor substrate for MEK. ebi.ac.uknih.govguidetopharmacology.org Cellular studies in cancer cell lines, such as A2058 cells, showed a dose-dependent decrease in phosphorylated ERK (pERK) and phosphorylated ribosomal S6 kinase (pRSK), a downstream target of ERK, with complete suppression of pERK observed at 30 nM this compound. nih.govnih.govsci-hub.seselleckchem.com
To assess the specificity of this compound, comprehensive kinase selectivity profiling was conducted against a broad panel of human kinases. This compound demonstrated high selectivity for ERK1/2. nih.govnih.govguidetopharmacology.orgselleckchem.commedchemexpress.com In a panel of 227 or 233 human kinases, this compound showed limited inhibition of off-target kinases. nih.govnih.govguidetopharmacology.orgselleckchem.com At a concentration of 0.1 μM, no additional kinase in a 227-kinase panel was inhibited by more than 35%. nih.govselleckchem.com At a higher concentration of 1.0 μM, only a small number of kinases exhibited greater than 50% inhibition. nih.govnih.govguidetopharmacology.orgselleckchem.commedchemexpress.com
| Kinase Panel Size | Concentration (μM) | Inhibition Threshold | Number of Kinases Inhibited > Threshold | Specific Kinases Inhibited > 50% at 1 μM | Source |
| 227 | 0.1 | > 35% | 0 | Not applicable | nih.govselleckchem.com |
| 227 | 1.0 | > 50% | 3 | CLK2, FLT4, Aurora B | nih.govguidetopharmacology.orgselleckchem.commedchemexpress.com |
| 233 | 0.1 | > 0% | 0 (at 100 nM) | Not applicable | nih.govguidetopharmacology.org |
| 233 | 1.0 | > 50% | 3 | CLK2, FLT4, Aurora B | nih.govguidetopharmacology.org |
This selectivity profile is attributed, in part, to the conformational change this compound induces in ERK, which is not observed with some other kinase inhibitors and contributes to its specific interaction with ERK1/2. nih.govguidetopharmacology.org Preclinical studies also evaluated the in vitro antiproliferative activity of this compound against various cancer cell lines, including those with BRAFV600 and RAS mutations, and demonstrated in vivo antitumor activity in human xenograft models. nih.govnih.govguidetopharmacology.orgresearchgate.net
Molecular and Cellular Mechanisms of Mk 8353 Action
Elucidation of Dual Mechanism of ERK1/2 Inhibition
MK-8353 is recognized as a dual-mechanism ERK inhibitor. This means it interferes with ERK1/2 function through two primary modes: directly inhibiting the kinase activity and preventing its activation through phosphorylation by MEK1/2. guidetopharmacology.orgresearchgate.netreactome.org
ATP-Competitive Binding Mode to ERK1/2
This compound inhibits the intrinsic kinase activity of ERK1/2 by binding in an ATP-competitive manner. researchgate.netreactome.orgonderzoekmetmensen.nl The indazole ring of this compound inserts into the ATP binding cavity of ERK, mimicking the hydrogen bonding of adenine (B156593) to the hinge region of the kinase. nih.gov Specific hydrogen bonds are formed with the backbone atoms of Asp104 and Met106 in the hinge region. nih.gov Additionally, a strong interaction occurs between the catalytic Lys52 and the pyrrolidine (B122466) nitrogen of this compound, requiring the deprotonated form of the amino nitrogen. nih.gov This competitive binding prevents ATP from accessing the active site, thereby blocking the phosphorylation of downstream substrates by activated ERK1/2. aacrjournals.org
Allosteric Modulation Leading to Prevention of MEK-Mediated ERK1/2 Phosphorylation
Beyond competing with ATP, this compound also allosterically modulates ERK1/2, leading to the prevention of their phosphorylation by MEK1/2. researchgate.netaacrjournals.orgaacrjournals.org While this compound does not directly inhibit MEK1/2, its binding to ERK1/2 induces a conformational change that renders ERK1/2 inaccessible or unsuitable for phosphorylation by MEK1/2. onderzoekmetmensen.nlnih.govaacrjournals.org This unique property contributes significantly to this compound's inhibitory profile, as it blocks the activation step of the ERK pathway. aacrjournals.orgonderzoekmetmensen.nl This mechanism is distinct from some other ERK inhibitors that only target the catalytic activity and may even lead to an accumulation of phosphorylated ERK1/2. aacrjournals.org
Structural Basis of ERK1/2 Conformational Change Induced by this compound
The ability of this compound to prevent MEK-mediated phosphorylation is linked to a significant conformational change it induces in ERK1/2 upon binding. onderzoekmetmensen.nlnih.gov Specifically, this compound causes a large conformational change in the poly-glycine loop of ERK1/2. nih.govsci-hub.se This structural alteration is critical because the successful phosphorylation of ERK by MEK appears to depend on maintaining a precise native conformation, particularly within the Tyr34 residue and the Gly-rich loop. nih.gov By altering this conformation, this compound effectively blocks the ability of MEK to phosphorylate the threonine and tyrosine residues in the activation loop of ERK1/2 (T185 and Y187 in ERK2), which are necessary for full ERK activation. aacrjournals.orgaacrjournals.orgfrontiersin.org The crystal structure of ERK bound to this compound, determined at 1.45 Å resolution, provides insights into these interactions and the induced conformational changes. nih.gov The 3(S)-thiomethoxy group of this compound points towards a binding region defined by residues Asn152 and Cys164, further contributing to the specific interactions. nih.gov
Downstream Signaling Pathway Perturbations
The inhibition of ERK1/2 activity and activation by this compound leads to significant perturbations in downstream signaling pathways that are normally regulated by ERK1/2.
Attenuation of Ribosomal S6 Kinase (RSK) Phosphorylation
A key downstream effect of this compound is the attenuation of Ribosomal S6 Kinase (RSK) phosphorylation. researchgate.netonderzoekmetmensen.nlnih.govjci.org RSK is a direct substrate of activated ERK1/2. aacrjournals.orgaacrjournals.org By inhibiting ERK1/2 activity, this compound prevents the phosphorylation and subsequent activation of RSK. researchgate.net Studies have shown a dose-dependent decrease in phosphorylated RSK (pRSK) levels in cells treated with this compound, correlating with the suppression of phosphorylated ERK1/2 (pERK1/2). onderzoekmetmensen.nlsci-hub.senih.gov
Impact on Other ERK1/2 Substrates and Effector Proteins
Activated ERK1/2 phosphorylates a wide array of cytoplasmic and nuclear substrates and effector proteins, influencing diverse cellular functions including proliferation, survival, differentiation, and migration. aacrjournals.orgaacrjournals.orgfrontiersin.orgimrpress.commdpi.com As a consequence of its dual inhibitory mechanism, this compound is expected to impact the phosphorylation status and activity of numerous other ERK1/2 substrates beyond RSK. These can include transcription factors such as Elk-1, Fos, and members of the Myc family, which are involved in driving proliferative signaling networks. imrpress.commdpi.com By blocking ERK1/2 activity and activation, this compound disrupts the downstream signaling cascade, ultimately affecting the expression of genes regulated by these transcription factors and influencing various cellular processes dependent on active ERK signaling. mdpi.comcancer.gov This widespread impact on ERK-dependent substrates contributes to the potential anti-proliferative effects observed in preclinical studies. onderzoekmetmensen.nl
Data Table: In Vitro Inhibition Potency of this compound
| Kinase | IC₅₀ (nM) | Assay Method | Source |
| ERK1 | 23.0 | IMAP kinase assay | onderzoekmetmensen.nlnih.gov |
| ERK2 | 8.8 | IMAP kinase assay | onderzoekmetmensen.nlnih.gov |
| Non-activated ERK2 | 0.5 | MEK1-ERK2 coupled assay | nih.gov |
Note: IC₅₀ values represent the half-maximal inhibitory concentration.
Modulation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activity
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a critical cellular defense mechanism primarily responsible for regulating the expression of antioxidant proteins and phase II detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. ncpsb.org.cnresearchgate.netmdpi.com Upon exposure to oxidative stress or electrophilic insults, critical cysteine residues in Keap1 are modified, leading to a conformational change that disrupts its interaction with Nrf2. ncpsb.org.cnresearchgate.net This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to antioxidant response elements (AREs) in the promoter regions of target genes, thereby inducing their transcription and enhancing cellular defense capabilities against oxidative damage. ncpsb.org.cnresearchgate.netmdpi.com
While this compound is primarily characterized as a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), research has indicated an indirect modulatory effect on the Nrf2 pathway in specific cellular contexts. The ERK signaling pathway is known to interact with and influence the activity of Nrf2 through various mechanisms, although the precise nature of this interaction can be cell-type and context-dependent.
Preclinical Efficacy Evaluation of Mk 8353
In Vitro Anti-Proliferative and Cytotoxic Effects
MK-8353 has demonstrated significant anti-proliferative and cytotoxic effects in a variety of cancer cell lines, especially those characterized by dysregulation in the MAPK pathway, such as BRAF-mutant and RAS-mutant melanoma, as well as colorectal, lung, thyroid, and ovarian cancers nih.govmedchemexpress.com.
Efficacy across Diverse Cancer Cell Lines with MAPK Pathway Dysregulation (e.g., BRAF-mutant, RAS-mutant melanoma, colorectal, lung, thyroid, ovarian)
Preclinical evaluations have shown that this compound inhibits the proliferation of a panel of cancer cell lines harboring BRAFV600-mutant and RAS-mutant alterations nih.gov. Specific cell lines tested include melanoma (e.g., A2058, SK-MEL-28), colorectal cancer (e.g., HT-29, Colo-205), lung cancer (e.g., NCI-H292, A-549), thyroid cancer (e.g., 8505C), and ovarian cancer (e.g., SW-626) medchemexpress.com. This compound exhibited potent antitumor activity against these various cancer cell lines medchemexpress.com.
Quantitative Assessment of Inhibitory Concentration Values (IC50/EC50) in Cellular Assays
Quantitative assessments have determined the inhibitory concentration values (IC50/EC50) of this compound in cellular assays. This compound inhibits activated ERK1 and ERK2 in vitro with IC50 values of 23.0 nM and 8.8 nM, respectively, in an IMAP kinase assay. For nonactivated ERK2, the IC50 is 0.5 nM in a MEK1-ERK2–coupled assay selleckchem.comselleckchem.comscispace.com. In cellular proliferation assays, this compound showed varying potencies depending on the cell line. For instance, the IC50 values for inhibiting cell proliferation were reported as 371 nM in A2058 cells, 51 nM in HT-29 cells, and 23 nM in Colo-205 cells medchemexpress.comselleckchem.com. Additional EC50 values in other cancer cell lines include 21 nM in Malme-3M (Melanoma), 19 nM in Colo-205 (Colon), 130 nM in NCI-H292 (Lung), 230 nM in A-549 (NSCLC), 210 nM in 8505C (Thyroid), and 108 nM in SW-626 (Ovarian) medchemexpress.com.
Here is a table summarizing some of the reported IC50/EC50 values:
| Cell Line | Cancer Type | Mutation Status (if specified) | Assay Type | Value (nM) | Citation |
| ERK1 | Kinase Assay | Activated | IMAP kinase assay | 23.0 | selleckchem.comselleckchem.comscispace.com |
| ERK2 | Kinase Assay | Activated | IMAP kinase assay | 8.8 | selleckchem.comselleckchem.comscispace.com |
| ERK2 | Kinase Assay | Nonactivated | MEK1-ERK2–coupled | 0.5 | selleckchem.comselleckchem.comscispace.com |
| A2058 | Melanoma | BRAF V600E/D | Cell proliferation | 371 | medchemexpress.comselleckchem.com |
| HT-29 | Colorectal | BRAF V600E/D | Cell proliferation | 51 | medchemexpress.comselleckchem.com |
| Colo-205 | Colorectal | BRAF V600E/D | Cell proliferation | 23 | medchemexpress.comselleckchem.com |
| Malme-3M | Melanoma | Not specified | Cell proliferation | 21 | medchemexpress.com |
| NCI-H292 | Lung | Not specified | Cell proliferation | 130 | medchemexpress.com |
| A-549 | NSCLC | Not specified | Cell proliferation | 230 | medchemexpress.com |
| 8505C | Thyroid | Not specified | Cell proliferation | 210 | medchemexpress.com |
| SW-626 | Ovarian | Not specified | Cell proliferation | 108 | medchemexpress.com |
Induction of Apoptosis and Cell Cycle Arrest in Preclinical Models
While the provided search results primarily focus on the inhibitory effects on cell proliferation and ERK phosphorylation, related studies on other ERK inhibitors and the MAPK pathway suggest that effective inhibition of ERK signaling can lead to decreased cell proliferation and increased apoptosis mdpi.comimrpress.com. Specifically, treatment of BRAF/RAS-mutant melanoma and colon cancer cell lines with SCH772984, a preclinical tool compound similar to this compound, led to decreased cell proliferation and increased apoptosis nih.gov. Induction of cell cycle arrest is also a known outcome of inhibiting pathways like MAPK/ERK, which are critical regulators of cell cycle progression imrpress.comarvojournals.org.
In Vivo Antitumor Activity in Relevant Animal Models
This compound has demonstrated significant antitumor activity in various human cancer xenograft models, reflecting its potential efficacy in vivo.
Assessment in Human Cancer Xenograft Models (e.g., Colo-205, SK-MEL-28, LOX, MIA PaCa-2, Calu-6)
The in vivo antitumor activity of this compound has been evaluated in a panel of human xenograft models, including those derived from Colo-205 colon cancer cells, SK-MEL-28 melanoma cells (both BRAFV600E-mutant), LOX, MIA PaCa-2, and Calu-6 cells nih.govmedchemexpress.comjci.org. These models are relevant as they represent cancer types where the MAPK pathway is frequently dysregulated. This compound administered orally has shown efficacy in these models nih.govmedchemexpress.comnih.gov.
Dose-Dependent Tumor Growth Inhibition and Regression in Orthotopic and Subcutaneous Models
This compound has been shown to inhibit tumor growth and induce regression in a dose-dependent manner in both subcutaneous and orthotopic xenograft models nih.govnih.govmdpi.comresearchgate.net. In the BRAFV600-mutant Colo-205 colon cancer model and the BRAFV600-mutant SK-MEL-28 melanoma model, this compound inhibited tumor growth in a dose-dependent manner at specific dose levels nih.govjci.org. A dose of 30 mpk significantly inhibited the growth of both models, while a dose of 60 mpk led to tumor regressions nih.govjci.org. Treatment with this compound administered at 60 mpk twice daily resulted in at least 50% tumor growth inhibition or regression in 83% of the animal models tested nih.govmedchemexpress.com. In the Colo-205 human colon xenograft model, doses of 20 and 40 mg/kg twice daily caused 37% and 88% tumor growth inhibition, respectively, while a dose of 60 mg/kg twice daily resulted in mean tumor regressions of 40% after 28 days of treatment nih.gov.
Preclinical Pharmacodynamic Markers and Their Correlation with Efficacy
Pharmacodynamic (PD) markers are crucial in preclinical studies to assess target engagement and pathway modulation, providing insights into the potential efficacy of a therapeutic agent. For ERK inhibitors like this compound, the phosphorylation status of ERK (pERK) and the activity of downstream signaling molecules serve as key biomarkers.
Analysis of pERK and Downstream Pathway Biomarkers in Tumor Tissues
Preclinical evaluation of this compound has focused on analyzing its impact on pERK levels and downstream pathway biomarkers in tumor tissues to understand the extent and duration of target inhibition and its correlation with antitumor activity.
Studies in BRAF-mutant A2058 melanoma cells demonstrated that this compound caused a dose-dependent decrease in the phosphorylated forms of ERK1 (pERK1), ERK2 (pERK2), and ribosomal S6 kinase (pRSK), a downstream target of ERK. Complete suppression of pERK1 and pERK2 was observed at a concentration of 30 nM this compound in these cells onderzoekmetmensen.nlnih.gov. This indicates potent inhibition of the MAPK pathway at the level of ERK.
In in vivo human cancer xenograft models, including the BRAFV600E-mutant Colo-205 colon cancer and SK-MEL-28 melanoma models, this compound administered orally demonstrated dose-dependent tumor growth inhibition or regression nih.govjci.org. Analysis of tumor tissue from these models showed that this compound induced a dose-proportional suppression of pERK nih.gov. Sustained suppression of pERK in tumor tissue was observed with twice-daily dosing, correlating with the observed tumor growth inhibition or regression nih.gov.
The analysis of pERK in tumor tissues is considered more clinically relevant than in normal tissues, as tumor tissues often exhibit higher levels of activated pERK due to constitutive pathway activation, and the duration of pERK suppression appears to be longer in tumor tissues compared to normal skin in mouse studies nih.gov. While pERK suppression serves as a key target engagement biomarker, the dual mechanism of action of this compound, which also involves binding to unphosphorylated ERK1/2, suggests that assays relying solely on pERK levels may not fully capture the extent of ERK inhibition nih.gov.
Detailed research findings from preclinical studies highlight the ability of this compound to effectively inhibit ERK phosphorylation and downstream signaling in sensitive tumor models. The correlation between sustained pERK suppression in tumor tissue and antitumor efficacy in xenograft models supports the use of pERK as a crucial pharmacodynamic marker for this compound activity.
Preclinical Pharmacodynamic Data: pERK Inhibition in A2058 Cells
| This compound Concentration (nM) | pERK1 Levels | pERK2 Levels | pRSK Levels |
| 0 | Detectable | Detectable | Detectable |
| 3 | Decreased | Decreased | Decreased |
| 10 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| 30 | Suppressed | Suppressed | Suppressed |
| 100 | Suppressed | Suppressed | Suppressed |
| 300 | Suppressed | Suppressed | Suppressed |
Note: Data is representative of dose-dependent inhibition observed in preclinical studies onderzoekmetmensen.nlnih.gov. Specific quantitative values may vary between experiments.
Preclinical Efficacy and pERK Suppression in Xenograft Models
| Xenograft Model (Mutation) | This compound Dose (mpk, BID) | Tumor Growth Inhibition/Regression | pERK Suppression in Tumor |
| Colo-205 (BRAFV600E) | 30 | Significant Inhibition | Dose-proportional suppression |
| Colo-205 (BRAFV600E) | 60 | Regression | Dose-proportional suppression |
| SK-MEL-28 (BRAFV600E) | 30 | Significant Inhibition | Dose-proportional suppression |
| SK-MEL-28 (BRAFV600E) | 60 | Regression | Dose-proportional suppression |
| Other BRAF/RAS-mutant models | 60 | ≥ 50% TGI or Regression (83% of models) | Dose-proportional suppression |
Strategies for Overcoming Resistance and Enhancing Efficacy in Preclinical Contexts
Preclinical Rationale for Combination Therapeutic Approaches
Despite initial therapeutic responses to targeted agents like BRAF and MEK inhibitors, the emergence of acquired resistance remains a significant challenge, often mediated by the reactivation of the MAPK pathway and subsequent restoration of ERK1/2 signaling researchgate.netnih.govresearchgate.net. This underscores the critical need for combination therapeutic strategies to both enhance initial efficacy and circumvent the development of resistance. Combining an ERK inhibitor like MK-8353 with other targeted agents that address these resistance mechanisms presents a rational preclinical approach. Preclinical investigations suggest that inhibiting ERK may be particularly effective when employed in combination therapies researchgate.net.
Synergy and Efficacy of this compound in Combination with Other Targeted Agents
Preclinical research has explored the potential for synergistic antitumor effects when this compound is administered in combination with other therapeutic agents.
Combinatorial Effects with BRAF Kinase Inhibitors
In preclinical studies, the concurrent administration of SCH772984, an earlier ERK inhibitor with comparable properties to this compound, and vemurafenib, a BRAF inhibitor, resulted in significantly enhanced potency against various melanoma cell lines compared to treatment with either agent alone nih.gov. These findings provide a strong preclinical basis for investigating the combination of this compound with BRAF inhibitors mdpi.comnih.gov.
Combinatorial Effects with MEK Inhibitors
Preclinical data suggest that resistance acquired during ERK inhibition might be overcome by simultaneously inhibiting MEK nih.gov. This highlights the potential therapeutic benefit of combining ERK and MEK inhibitors nih.gov. Studies in preclinical models using investigational ERK inhibitors (AZ6197 or AZD0364) in combination with the MEK inhibitor selumetinib (B1684332) demonstrated superior antitumor activity compared to monotherapy with either agent nih.gov. Furthermore, preclinical studies have shown that combining this compound enhances efficacy in KRAS-mutant models that exhibit reduced sensitivity or outright resistance to MEK1/2 inhibition semanticscholar.org.
Exploration of Synergy with Immunomodulatory Agents in Preclinical Models
The combination of a checkpoint inhibitor with an ERK inhibitor has been hypothesized to yield synergistic antitumor activity researchgate.net. While clinical evaluations of this compound in combination with the PD-1 inhibitor pembrolizumab (B1139204) have been conducted researchgate.net, detailed preclinical data specifically elucidating the synergy between this compound and immunomodulatory agents were not extensively found in the available search results. However, preclinical studies with BRAF and MEK inhibitors, which target upstream nodes in the same pathway, have demonstrated their capacity to induce an immune-stimulatory tumor microenvironment, increase the infiltration of immune cells into tumors, improve the recognition of cancer cells by immune effector cells, and enhance the functional activity of these immune cells tu-dresden.de. These observations provide a preclinical rationale for exploring similar immunomodulatory effects and potential synergistic interactions with ERK inhibitors like this compound.
Investigation of Mechanisms of Acquired Resistance to ERK Inhibition in Preclinical Systems
The development of acquired resistance is a common challenge with targeted therapies, including ERK inhibitors aacrjournals.org. Preclinical studies have been instrumental in modeling and understanding the mechanisms underlying resistance to ERK inhibition aacrjournals.org. Investigations utilizing diverse ATP-competitive ERK inhibitors in BRAF/RAS-mutant cancer cell lines have identified key mechanisms of acquired resistance, including the emergence of mutations within ERK1/2, amplification and overexpression of ERK2, and overexpression of EGFR/ERBB2 aacrjournals.org. Structural analyses of ERK have revealed that the ability of certain ERK inhibitors to bind to the kinase is impaired by the acquired on-target ERK mutations aacrjournals.org. These preclinical findings underscore the multifaceted nature of acquired resistance to ERK inhibition.
Development of Predictive Preclinical Biomarkers for this compound Responsiveness
The identification of predictive biomarkers in preclinical studies is essential for pinpointing which tumors are most likely to respond to treatment with this compound, either as a single agent or in combination regimens. Although preclinical data indicated a correlation between sufficient this compound exposure and biological activity nih.govjci.orgnih.govomicsdi.org, clinical studies did not consistently show a strong correlation between antitumor activity and simple pharmacodynamic parameters jci.orgnih.govomicsdi.org. This highlights the need for more sophisticated predictive biomarkers. Preclinical investigations into resistance mechanisms, such as the identification of specific ERK1/2 mutations, ERK2 amplification or overexpression, or EGFR/ERBB2 overexpression, could potentially inform the development of biomarkers to predict response or resistance to this compound aacrjournals.org. Further preclinical research is necessary to identify and validate specific molecular alterations or pathway dependencies that reliably predict responsiveness to this compound in various treatment contexts.
Future Directions and Translational Research Perspectives for Mk 8353
Expansion of Preclinical Disease Model Exploration
Preclinical studies have shown that MK-8353 inhibits the growth of cancer cell lines harboring BRAF, KRAS, or NRAS mutations, with limited activity in cell lines wild-type for BRAF and RAS. clinicaltrials.gov The antiproliferative effects observed in BRAF-mutant cell lines have been associated with increased levels of apoptosis. clinicaltrials.gov In in vivo human tumor xenograft models, this compound has demonstrated the ability to inhibit tumor growth. clinicaltrials.gov Specifically, treatment with this compound at 60 mg/kg twice daily resulted in at least 50% tumor growth inhibition or regression in 83% of tested human cancer xenograft models. nih.gov Treatment of Colo-205 colon cancer xenografts with this compound at doses of 30–60 mg/kg significantly inhibited tumor growth, with the 60 mg/kg dose leading to mean tumor regressions of 40%. nih.gov
Future preclinical efforts are likely to involve exploring a wider range of cancer types and specific genetic alterations that may predict sensitivity to ERK inhibition. Given that aberrant activation of the MAPK pathway is a common feature in several human tumor types, including pancreatic, colorectal, lung, melanoma, and thyroid cancers, further preclinical investigation in diverse models representing these malignancies is warranted. nih.gov Preclinical work also suggests that ERK inhibition may be effective as combination therapy for plexiform neurofibromas. researchgate.net
Advanced Mechanistic Investigations of ERK Inhibition
This compound's mechanism involves inhibiting ERK1 and ERK2 activity and inducing a conformational change that prevents their phosphorylation and activation by MEK. guidetomalariapharmacology.orgnih.govresearchgate.net It is a potent and selective inhibitor of both active and inactive ERK1/2 kinases. nih.gov Preclinical studies have shown that this compound treatment leads to a dose-proportional decrease in phosphorylated ERK1/2 (pERK1/2) and phosphorylated RSK levels, with complete suppression of pERK1/2 observed at 30 nM in A2058 cells, illustrating its dual mechanism of action. nih.gov
Despite preclinical data showing sufficient exposure correlating with biological activity, antitumor activity in early clinical trials was not always strongly correlated with pharmacodynamic parameters like pERK inhibition in tissue biopsies. nih.govjci.orgresearchgate.net This suggests a need for more advanced mechanistic investigations to fully understand the complexities of ERK inhibition in vivo and the factors influencing clinical response. Future research could delve deeper into compensatory signaling pathways, the role of the tumor microenvironment, and potential on-target or off-target resistance mechanisms that may limit efficacy despite adequate ERK blockade. aacrjournals.org Understanding how this compound impacts the broader cellular signaling network beyond the core MAPK pathway is crucial.
Novel Preclinical Combination Strategies
Preclinical studies have explored combining this compound with other agents to enhance antitumor activity and potentially overcome resistance mechanisms. Combining a checkpoint inhibitor with an ERK inhibitor may result in synergistic antitumor activity. researchgate.netguidetomalariapharmacology.org Preclinical data on the combination of the MEK inhibitor trametinib (B1684009) with the ERK inhibitor SCH772984 (a compound with similar preclinical potency to this compound but different pharmacokinetics) showed superiority in melanoma models, suggesting the potential for combination strategies involving ERK inhibitors and other MAPK pathway inhibitors. nih.gov
A phase 1b study (NCT03745989) evaluated this compound in combination with the MEK inhibitor selumetinib (B1684332) in patients with advanced solid tumors, although the combination at a specific dose level was found to be intolerable in that study. selleckchem.comastrazeneca.com Another phase 1b study (NCT02972034) investigated this compound in combination with pembrolizumab (B1139204) in advanced malignancies. researchgate.netfiercebiotech.commdpi.com
Future preclinical research will likely focus on identifying optimal combination partners and schedules for this compound. This could include further exploration of combinations with other targeted therapies (e.g., inhibitors of the PI3K pathway or receptor tyrosine kinases) or immunotherapies, based on the understanding of resistance mechanisms and pathway crosstalk. imrpress.com Preclinical studies are already underway to identify drug combinations that could enhance the antitumor activity of ERK inhibitors and minimize toxicity. europeanpharmaceuticalreview.com
Identification of Underexplored Therapeutic Applications in Preclinical Research
While the primary focus for this compound has been oncology, particularly in cancers with MAPK pathway alterations like melanoma and colorectal cancer, the broad role of the ERK pathway in various cellular processes suggests potential applications beyond these initial indications. researchgate.netnih.govnih.govmdpi.comjci.orgamegroups.cndana-farber.org Preclinical work has already suggested the potential effectiveness of ERK inhibition as combination therapy for plexiform neurofibromas. researchgate.net
Exploring the therapeutic potential of this compound in other diseases where aberrant ERK signaling plays a significant role represents an important future direction for preclinical research. This could include investigating its effects in other types of solid tumors, hematological malignancies, or non-oncological conditions driven by dysregulated MAPK signaling. Identifying specific biomarkers or genetic signatures that predict response to ERK inhibition across different disease contexts will be crucial for expanding its potential therapeutic applications.
Q & A
Q. What is the molecular mechanism of MK-8353 as a dual-mechanism ERK1/2 inhibitor?
this compound inhibits ERK1/2 through two mechanisms: (1) ATP-competitive inhibition of ERK1/2 catalytic activity (IC₅₀ = 20 nM for ERK1, 7 nM for ERK2) and (2) stabilization of ERK's inactive conformation, preventing MEK-mediated phosphorylation . This dual action reduces downstream signaling (e.g., pRSK suppression) and tumor proliferation.
Q. Which preclinical models are used to evaluate this compound’s antitumor efficacy?
Common models include:
- Xenografts : Colo-205 (colon), SK-MEL-28 (BRAF-mutant melanoma), and A2058 (melanoma) in athymic nude or SCID mice .
- Dosing : 30–60 mg/kg orally twice daily (BID), achieving >50% tumor growth inhibition or regression in 83% of models .
- Biomarkers : pERK suppression in tumor and surrogate tissues (e.g., skin biopsies) via immunoblotting and immunohistochemistry (IHC) .
Q. How is ERK inhibition validated experimentally in this compound studies?
- Immunoblotting : Quantifies pERK, total ERK, and downstream targets (e.g., pRSK) in tumor lysates .
- IHC : Measures pERK suppression in tumor and skin biopsies, correlating with drug exposure .
- Cell viability assays : IC₅₀ values (e.g., 23 nM in Colo-205 cells) using CellTiterGlo .
Advanced Research Questions
Q. How do preclinical and clinical pharmacokinetic (PK) data for this compound inform dosing strategies?
- Preclinical : Dose-proportional AUC₀–₂₄hr (15.3–55 μM·h) correlates with >95% pERK suppression in tumors. Twice-daily dosing sustains suppression .
- Clinical : In phase I trials, 400 mg BID achieved exposures (AUC₀–₂₄hr ~15.5–55 μM·h) comparable to preclinical efficacy thresholds. Terminal half-life (4.2–8.9 hrs) supports BID regimens .
Q. What contradictions exist between preclinical predictions and clinical outcomes for this compound?
- Preclinical : Robust activity in BRAF/RAS-mutant models (e.g., Colo-205) .
- Clinical : Limited antitumor activity (12% response rate) in BRAF-mutant melanoma; no responses in RAS-mutant cohorts despite PK/PD target engagement . Potential explanations include tumor heterogeneity and compensatory pathways .
Q. How are pharmacodynamic (PD) biomarkers optimized in this compound trials?
- Surrogate tissues : Skin biopsies (pERK suppression at 2–4 hrs post-dose) predict tumor PD .
- Limitations : Peripheral blood mononuclear cells (PBMCs) and hair follicles showed no significant pERK changes, highlighting tissue-specific biomarker utility .
Q. What methodological challenges arise in combining this compound with MEK inhibitors or immunotherapies?
- MEK combinations : Preclinical synergy observed in BRAF-mutant models, but clinical trials (e.g., NCT03745989) report dose-limiting toxicities (50% DLT rate at highest dose) .
- Immunotherapy combinations : Ongoing trials (NCT02972034) require rigorous safety monitoring due to overlapping toxicities (e.g., rash, diarrhea) .
Q. How is statistical modeling applied to this compound’s preclinical and clinical data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
